2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Description

The exact mass of the compound 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPNMUSYTNBGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si]1(OCCOCCOCCOCCOCCO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072895 | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83890-22-6 | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83890-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylsila-17-crown-6 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083890226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLSILA-17-CROWN-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LLC2CZ6KL6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

This guide provides a comprehensive overview and a detailed protocol for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a silicon-containing analogue of a 17-crown-6 ether. This document is intended for researchers, scientists, and professionals in the fields of supramolecular chemistry, materials science, and drug development who are interested in the synthesis and application of novel macrocyclic compounds.

Introduction: The Significance of Silacrown Ethers

Crown ethers, first discovered by Charles Pedersen in 1967, are a class of macrocyclic polyethers renowned for their ability to selectively bind cations.[1] This selective complexation has led to their widespread use in phase transfer catalysis, ion sensing, and the development of ion-selective electrodes.[1][2] The introduction of silicon atoms into the crown ether framework, creating so-called "silacrown ethers," offers a promising avenue for modulating the electronic and structural properties of these macrocycles. The replacement of a carbon atom with a silicon atom can influence the flexibility of the macrocycle, the bond angles of the ether linkages, and the Lewis acidity of the ring, potentially leading to altered cation binding affinities and selectivities.[3][4]

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (CAS No. 83890-22-6) is a 17-membered ring containing a dimethylsilyl group.[5] The synthesis of this and similar silacrown ethers typically involves the condensation reaction between a dichlorosilane and a polyether diol. This guide will focus on the synthesis of the title compound from dichlorodimethylsilane and pentaethylene glycol.

Synthetic Strategy and Mechanistic Considerations

The core of the synthesis is a nucleophilic substitution reaction where the hydroxyl groups of pentaethylene glycol attack the electrophilic silicon atom of dichlorodimethylsilane, with the concomitant elimination of hydrogen chloride (HCl).

Reaction Scheme:

The success of this cyclization reaction is contingent on several factors:

-

High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, the reaction is typically carried out under high dilution. This minimizes the probability of a reactive chain end of one molecule encountering another molecule rather than its own other end.

-

Presence of a Base: The reaction produces HCl as a byproduct. To drive the reaction to completion and prevent acid-catalyzed side reactions, a non-nucleophilic base, such as pyridine or triethylamine, is often used to scavenge the HCl.

-

Choice of Solvent: An aprotic solvent that can dissolve the reactants and does not react with the chlorosilane is essential. Toluene, tetrahydrofuran (THF), or dichloromethane are suitable choices.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Pentaethylene glycol | C₁₀H₂₂O₆ | 238.28 | 2.38 g | 0.01 |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 1.29 g | 0.01 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.23 g (3.06 mL) | 0.022 |

| Toluene (anhydrous) | C₇H₈ | 92.14 | 500 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: A 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be thoroughly dried in an oven and cooled under a stream of dry nitrogen to ensure anhydrous conditions. Dichlorodimethylsilane is highly susceptible to hydrolysis.[6][7][8]

-

Initial Charging: 400 mL of anhydrous toluene and 2.23 g (3.06 mL, 0.022 mol) of triethylamine are added to the reaction flask.

-

Reactant Addition: A solution of 2.38 g (0.01 mol) of pentaethylene glycol in 50 mL of anhydrous toluene is prepared. A separate solution of 1.29 g (0.01 mol) of dichlorodimethylsilane in 50 mL of anhydrous toluene is also prepared. These two solutions are added simultaneously and dropwise to the stirred solution in the reaction flask over a period of 4-6 hours using two separate dropping funnels. This slow, simultaneous addition under high dilution is critical to promote the desired intramolecular cyclization.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12 hours.

-

Work-up: The resulting white precipitate of triethylamine hydrochloride is removed by filtration. The filtrate is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The fractions containing the desired product are identified by thin-layer chromatography (TLC), combined, and the solvent is removed under reduced pressure to yield the pure 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane as a colorless oil.

Characterization

The structure and purity of the synthesized compound can be confirmed by the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the presence of the dimethylsilyl group and the ethylene oxide units in the correct ratio.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will show characteristic peaks for Si-O-C and C-O-C stretching vibrations.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

Sources

- 1. Crown ether - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Synthesis and coordination ability of a partially silicon based crown ether - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and coordination ability of a partially silicon based crown ether - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07520G [pubs.rsc.org]

- 5. 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (83890-22-6) for sale [vulcanchem.com]

- 6. Dimethyldichlorosilane - Wikipedia [en.wikipedia.org]

- 7. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane: Properties, Synthesis, and Applications

Introduction

In the realm of coordination chemistry and catalysis, crown ethers have long been celebrated for their remarkable ability to selectively bind cations. The strategic replacement of a carbon atom within the macrocyclic ring with a silicon atom gives rise to a fascinating class of compounds known as silacrown ethers. This guide provides a comprehensive technical overview of a prominent member of this class: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, also known as dimethylsila-17-crown-6.

With the CAS Number 83890-22-6, this organosilicon compound presents a unique combination of a flexible polyether loop and a dimethylsilyl group, which imparts distinct physicochemical properties and reactivity compared to its all-carbon crown ether analogue, 18-crown-6. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its properties, synthesis, and applications, with a focus on its role as a phase-transfer catalyst.

Molecular Structure and Identification

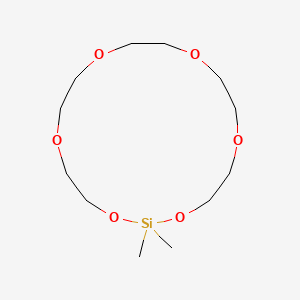

The structure of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane consists of a seventeen-membered ring containing six oxygen atoms and one silicon atom, with two methyl groups attached to the silicon.

Molecular Structure Diagram

Caption: Molecular structure of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | [1] |

| Synonyms | Dimethylsila-17-crown-6, 1,1-Dimethylsila-17-crown-6 | [2][3] |

| CAS Number | 83890-22-6 | [1] |

| Molecular Formula | C₁₂H₂₆O₆Si | [1] |

| Molecular Weight | 294.42 g/mol | [1] |

| InChI | InChI=1S/C12H26O6Si/c1-19(2)17-11-9-15-7-5-13-3-4-14-6-8-16-10-12-18-19/h3-12H2,1-2H3 | [1] |

| SMILES | C[Si]1(OCCOCCOCCOCCOCCO1)C | [1] |

Physicochemical Properties

The physicochemical properties of this silacrown ether are crucial for its handling, application, and understanding its behavior in various chemical systems.

Table 2: Physicochemical Data

| Property | Value | Experimental Conditions | Source(s) |

| Physical State | Liquid | Ambient | [2] |

| Melting Point | 0 - 1 °C | Not specified | [2] |

| Boiling Point | 168 - 170 °C | @ 0.3 mm Hg | [2] |

| Density | 1.09 g/mL | Not specified | [2] |

| Vapor Pressure | < 0.1 mm Hg | @ 25 °C | [2] |

| Flash Point | > 110 °C | Not specified | [2] |

| Solubility | Reacts slowly with water. Soluble in water. | Not specified | [2] |

Synthesis

The synthesis of silacrown ethers like 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is typically achieved through a transesterification reaction. This method is favored as it allows for the cyclization to be promoted over polymerization.

General Synthesis Protocol: Transesterification

A general and facile method for the synthesis of silacrowns involves the reaction of a dialkoxysilane with a polyethylene glycol in the presence of a catalyst, typically an alkoxy titanate. The reaction is driven by the removal of the alcohol byproduct via distillation.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of silacrown ethers via transesterification.

Step-by-Step Methodology:

-

Reactant Charging: In a reaction vessel equipped with a distillation apparatus, charge the dimethyldialkoxysilane (e.g., dimethyldimethoxysilane) and pentaethylene glycol.

-

Catalyst Addition: Introduce a catalytic amount of an alkoxy titanate (e.g., tetraisopropyl titanate).

-

Reaction and Distillation: Heat the reaction mixture to initiate the transesterification. The alcohol byproduct (e.g., methanol) is continuously removed by distillation to drive the reaction towards the cyclic product. Typically, 80-95% of the theoretical amount of alcohol is collected.[4]

-

Product Isolation: Once the reaction is complete, the desired silacrown ether is isolated from the reaction mixture by vacuum distillation.[4]

Causality Behind Experimental Choices:

-

Transesterification: This method is efficient and avoids the need for high dilution conditions that are often necessary in other macrocyclization reactions to prevent polymerization.

-

Alkoxy Titanate Catalyst: These catalysts are effective for transesterification and are generally preferred for their high activity.[4]

-

Removal of Alcohol Byproduct: The continuous removal of the alcohol byproduct is critical to shift the equilibrium of the reaction towards the formation of the macrocycle, thereby maximizing the yield of the desired silacrown ether.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While publicly available experimental spectra are limited, the expected characteristics can be inferred from the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups attached to the silicon atom. The chemical shift of this peak would be in the upfield region, characteristic of methyl groups on silicon. The ethylene glycol units of the macrocycle would give rise to a series of multiplets in the range of 3.5-4.0 ppm, corresponding to the -OCH₂CH₂O- protons.

-

¹³C NMR: The carbon NMR spectrum would show a peak for the methyl carbons attached to silicon at a high field. The methylene carbons of the polyether chain would appear in the region typical for ether linkages, generally between 60 and 80 ppm.

-

²⁹Si NMR: The silicon-29 NMR spectrum would exhibit a single resonance, confirming the presence of a single silicon environment.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

-

C-H stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would be observed in the 2850-3000 cm⁻¹ region.

-

Si-C stretching: The Si-C bond would show characteristic stretching vibrations.

-

C-O-C stretching: A strong, broad absorption band corresponding to the C-O-C ether linkages would dominate the fingerprint region, typically around 1100 cm⁻¹.

-

Si-O-C stretching: The Si-O-C bond would also exhibit a characteristic strong absorption in the fingerprint region.

Mass Spectrometry (MS)

Electron-impact mass spectrometry of silacrown ethers like this compound typically does not show the molecular ion peak. The fragmentation pattern is dominated by the loss of radicals from the silicon atom, such as a methyl group.[4] This is a key diagnostic feature for the mass spectrometric identification of this class of compounds.

Applications in Phase-Transfer Catalysis

A primary application of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is as a phase-transfer catalyst (PTC). In this role, it facilitates the transfer of a reactant from one phase to another where the reaction occurs, thereby accelerating the reaction rate.

Mechanism of Phase-Transfer Catalysis

Phase-Transfer Catalysis Diagram

Caption: Simplified mechanism of phase-transfer catalysis using a silacrown ether.

The silacrown ether encapsulates a metal cation (M⁺) from an inorganic salt (MX) in the aqueous phase. The lipophilic exterior of the silacrown-cation complex allows it to be transported into the organic phase. This brings the anion (X⁻) into the organic phase in a more reactive, "naked" state, where it can react with an organic substrate (RY).

Advantages and Considerations:

-

Efficacy: In certain reactions, dimethylsila-17-crown-6 has shown comparable efficacy to the conventional 18-crown-6 in solubility enhancement of salts.[4]

-

Reactivity: A significant difference from traditional crown ethers is the susceptibility of the Si-O-C bond to hydrolysis, particularly at the extremes of pH.[4] This is a critical consideration when designing reaction conditions.

-

Toxicity: Silacrown ethers have been reported to have lower acute oral toxicity compared to their carbon-based crown ether counterparts.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

-

Hazards: This compound is known to cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical goggles, and appropriate laboratory clothing. Contact lenses should not be worn.[2]

-

Handling: Avoid contact with skin and eyes. Do not breathe vapor or mist. Ensure good ventilation in the work area.[2]

-

Storage: Keep the container tightly closed and store in a well-ventilated place, away from heat and oxidizing agents.[2]

-

Stability and Reactivity: The compound is stable under normal conditions but decomposes slowly in the presence of moist air or water. It is incompatible with oxidizing agents.[2]

Conclusion

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane stands as a testament to the versatility of organosilicon chemistry. Its unique structure, incorporating both a polyether macrocycle and a silyl group, gives rise to a distinct set of physicochemical properties and catalytic capabilities. While sharing the ion-complexing ability of traditional crown ethers, its reactivity, particularly the hydrolytic sensitivity of the Si-O-C bond, necessitates careful consideration in its application. This guide has provided a comprehensive overview of its properties, synthesis, and use as a phase-transfer catalyst, offering a valuable resource for researchers and professionals in the chemical sciences. Further exploration of this and other silacrown ethers will undoubtedly continue to enrich the field of supramolecular chemistry and catalysis.

References

-

Gelest, Inc. (2016). Safety Data Sheet: DIMETHYLSILA-17-CROWN-6, 90%. [Link]

-

abcr Gute Chemie. (n.d.). AB111087 | CAS 83890-22-6. Retrieved from [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载 CAS: 83890-22-6 Name.... Retrieved from [Link]

-

LookChem. (n.d.). 1,1-dimethylsila-17-crown-6 [ 83890-22-6 ]. Retrieved from [Link]

-

Arkles, B., King, K., Anderson, R., & Peterson, W. (1983). Silacrowns: A New Class of Phase-Transfer Catalysts. Gelest, Inc.[Link]

Sources

A Technical Guide to the Structural Analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Abstract

This technical guide provides a comprehensive overview of the structural analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane, a 17-membered silacrown ether. As a member of the silacrown ether family, this molecule holds significant potential in host-guest chemistry and drug development, particularly as an ionophore for channelopathy diseases.[1][2] The replacement of a carbon atom with a dimethylsilyl group in the crown ether framework has been shown to reduce toxicity compared to traditional crown ethers, opening avenues for therapeutic applications.[1][2][3] This guide details the critical experimental and computational methodologies required for a thorough structural elucidation, providing researchers, scientists, and drug development professionals with the foundational knowledge to investigate this and related compounds.

Introduction: The Significance of Silacrown Ethers

Crown ethers are synthetic macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity, a principle that forms a cornerstone of host-guest chemistry.[4] However, their therapeutic application has been historically limited by significant toxicity.[3][5] The strategic substitution of a carbon atom with a silyl group (an organosilicon moiety) gives rise to silacrown ethers. This modification has several advantageous effects:

-

Ameliorated Toxicity: The introduction of silicon has been demonstrated to reduce the harmful physiological properties associated with conventional crown ethers.[1][2]

-

Modified Ionophoric Properties: The Si-O bond is longer than a C-O bond, which alters the cavity size and flexibility of the macrocycle, thereby influencing its ion selectivity and transport capabilities.[6]

-

Metabolic Pathway: The silicon center provides a potential site for metabolic degradation, which can prevent long-term accumulation in vivo.[6]

The subject of this guide, 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (hereafter referred to as DMSCH-17-C6), is a 17-membered ring silacrown. Preliminary studies have indicated that physiological activity in silacrowns is most prominent in rings with 17 or more atoms, making DMSCH-17-C6 a compound of significant pharmacological interest, particularly for conditions like hypertension and cardiac arrhythmias.[1][2] A rigorous understanding of its three-dimensional structure is paramount to unlocking its full potential.

Physicochemical Properties and Synthesis Overview

A foundational step in any structural analysis is the confirmation of the molecule's basic properties and the establishment of a reliable synthetic route.

Core Properties

The fundamental properties of DMSCH-17-C6 are summarized below. This data serves as a primary reference for sample identification and purity assessment.

| Property | Value | Source |

| CAS Number | 83890-22-6 | [7][8] |

| Molecular Formula | C12H26O6Si | [7][8] |

| Molecular Weight | 294.42 g/mol | [7][8] |

| IUPAC Name | 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane | [7] |

Synthesis Strategy

The synthesis of silacrown ethers is typically achieved through a templated macrocyclization reaction. This approach leverages the ability of alkali metal cations (e.g., K+, Na+) to act as a template, organizing the linear precursor molecule into a cyclic conformation that facilitates the final ring-closing step.

A common and effective method is the reaction of a pentaethylene glycol with dichlorodimethylsilane in the presence of a base. The cation template is crucial for achieving a reasonable yield by overcoming the entropic barrier to cyclization.

Methodologies for Structural Elucidation

A multi-pronged approach combining spectroscopic, crystallographic, and computational methods is essential for a comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the solution-state structure and dynamics of DMSCH-17-C6.

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

Expert Insight: The initial ¹H and ¹³C NMR spectra provide the first confirmation of synthesis success and purity. In ¹H NMR, the dimethylsilyl protons ((CH₃)₂-Si) are expected to appear as a sharp singlet at high field (typically ~0.2 ppm), a characteristic feature of such groups.[9] The ethylene glycol protons (-O-CH₂-CH₂-O-) will present as a complex multiplet pattern in the 3.5-4.0 ppm region. In ¹³C NMR, distinct signals for the methyl carbons on the silicon and the carbons of the ethylene glycol units are expected.

-

Self-Validation: The integration of the ¹H NMR signals must be consistent with the proton count of the molecular formula (e.g., the ratio of the silyl-methyl protons to the ethylene glycol protons should be 6:20). The number of unique signals in the ¹³C spectrum confirms the molecule's symmetry.

3.1.2. 2D NMR Experiments (COSY, HSQC)

-

Causality: While 1D NMR confirms the presence of functional groups, it is often insufficient to unambiguously assign every signal, especially the closely spaced methylene protons.

-

COSY (Correlation Spectroscopy): This experiment is critical for identifying spin-spin coupled protons. It will reveal the connectivity within the ethylene glycol chains (i.e., which -O-CH₂- is coupled to which -CH₂-O-).

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, enabling definitive assignment of both ¹H and ¹³C resonances.

-

3.1.3. Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve ~5-10 mg of purified DMSCH-17-C6 in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), though care must be taken to avoid overlap with other silicon-containing signals.[9]

-

Data Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).

-

Data Processing: Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Assign all peaks by correlating the 1D and 2D spectra. Report chemical shifts (δ) in ppm and coupling constants (J) in Hz.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure, yielding precise atomic coordinates, bond lengths, and bond angles.[10][11] This technique is the gold standard for visualizing the macrocyclic conformation and the orientation of the dimethylsilyl group.

-

Expert Insight: The primary challenge is often growing a single, high-quality crystal suitable for diffraction.[10] Slow evaporation of a solution of DMSCH-17-C6 in a suitable solvent system (e.g., ethanol/hexane) is a common starting point. The resulting structure will reveal the exact cavity dimensions and the conformation of the polyether chain, which is often irregular in the uncomplexed state.[12]

-

Self-Validation: A high-quality crystal structure is validated by statistical metrics such as a low R-factor (typically <5%), a goodness-of-fit (GOF) value near 1.0, and low residual electron density.

3.2.1. Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of DMSCH-17-C6 by slow evaporation, vapor diffusion, or slow cooling of a saturated solution.

-

Crystal Mounting: Select a suitable crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.[10]

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Cu-Kα or Mo-Kα radiation).[11][12] The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.[10]

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the structure using direct methods or Patterson methods (e.g., with SHELXT) and refine the atomic positions and thermal parameters against the experimental data using full-matrix least-squares on F² (e.g., with SHELXL).[12]

-

Data Visualization and Analysis: Visualize the final structure using software like Mercury or Olex2. Analyze key geometric parameters such as bond lengths, bond angles, and torsion angles.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.

-

Technique of Choice: Electrospray ionization (ESI) is a preferred method as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺ or adducts with alkali metals like [M+Na]⁺ or [M+K]⁺, which are often present as trace impurities or can be added deliberately. The strong affinity of the crown ether cavity for these cations makes their adducts readily observable.

Host-Guest Chemistry: Probing Cation Complexation

The primary function of DMSCH-17-C6 is its ability to act as a host for guest cations.[4] The structural analysis must therefore extend to its complexed state.

-

Expert Insight: NMR titration is a powerful method to study these interactions in solution. By adding incremental amounts of a cation salt (e.g., KSCN, NaClO₄) to an NMR sample of the silacrown, one can observe systematic changes in the chemical shifts of the macrocycle's protons. These changes confirm complexation and can be used to determine the binding stoichiometry (e.g., 1:1) and the association constant (Ka).[13][14] Upon complexation, the ethylene glycol proton signals often become sharper and more defined as the flexible macrocycle adopts a more rigid, organized conformation around the guest cation.[14][15]

Applications in Drug Development

The structural features of DMSCH-17-C6 make it a promising candidate for therapeutic applications, primarily related to its ionophoric properties.

-

Channelopathy Diseases: Many diseases, including some cardiovascular, neurological, and renal disorders, are linked to dysfunctions in ion channels across cell membranes.[1][2] As an ionophore, DMSCH-17-C6 can facilitate the transport of ions (like K⁺) across cell membranes, potentially restoring or modulating ion conductance.[1]

-

Cardiovascular Effects: Studies on cardiac muscle cell lines have shown that certain silacrown ethers can inhibit spontaneous Ca²⁺ transients, suggesting an effect on membrane potential and action potential firing.[3][5][6] This points to potential applications in treating hypertension and arrhythmias.[1][2]

-

Drug Delivery: While less explored for this specific molecule, the host-guest capabilities of crown ethers can be harnessed to encapsulate and transport small molecule drugs, potentially improving their solubility or targeting.[16][17]

Conclusion

The comprehensive structural analysis of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane requires an integrated approach. NMR spectroscopy reveals its dynamic structure in solution and is key to studying host-guest interactions. X-ray crystallography provides an unambiguous picture of its solid-state conformation. Together, these techniques provide the detailed atomic-level understanding necessary to rationalize its physicochemical properties and to guide its development as a potential therapeutic agent for channelopathy-related diseases. The reduced toxicity profile of silacrown ethers compared to their carbon analogues makes this a particularly promising area of research for drug development professionals.[2][3]

References

-

Arkles, B., et al. (2024). Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases. ResearchGate. [Link]

-

Clementino, L. D., et al. (2024). The potential therapeutic application of silacrown ether compounds in channelopathy diseases. ResearchGate. [Link]

-

US Environmental Protection Agency. 1,3,6,9,12,15-Hexaoxa-2-silacycloheptadecane, 2,2-dimethyl-. [Link]

-

Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

-

Weigand, J. J., et al. (2021). Construction of Inorganic Crown Ethers by s‐Block‐Metal‐Templated Si−O Bond Activation. Angewandte Chemie International Edition, 60(20), 10393-10398. [Link]

-

de Nijs, H., et al. (2022). Synthesis and X‑ray Structures of Bis-Functional Resorcinarene Crown Ethers. ACS Omega, 7(27), 23730–23736. [Link]

-

Kleinpeter, E., et al. (1988). The stereochemistry of crown ethers. II — 1 H and 13 C NMR structural study in solution. Magnetic Resonance in Chemistry, 26(5), 387–391. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Torizuka, K., & Sato, T. (1979). Synthesis of new crown ethers and their metal complexes: 1 H and 13 C NMR study. Organic Magnetic Resonance, 12(4), 190–195. [Link]

-

Arkles, B., et al. (2022). Silacrown Ethers: Synthesis and Influence on Ion Flux Across Myocardial Cell Membranes. ResearchGate. [Link]

-

Wikipedia. Host–guest chemistry. [Link]

-

Salih, S. A., et al. (2018). 1 H NMR spectra of poly(silyl ethers) based palm oil. ResearchGate. [Link]

-

Franz, A. K., & Wilson, S. O. (2013). The role of silicon in drug discovery: a review. Bioorganic & Medicinal Chemistry, 21(17), 10.1016/j.bmc.2013.06.059. [Link]

-

Ullah, F., et al. (2022). Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies. Molecules, 27(9), 2963. [Link]

-

Arkles, B., et al. (2025). Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response. Journal of Inorganic Biochemistry, 265, 112814. [Link]

-

Wenzel, T. J., et al. (2004). Chiral recognition in NMR spectroscopy using crown ethers and their ytterbium(III) complexes. Analytical and Bioanalytical Chemistry, 378(6), 1536-47. [Link]

-

Gibson, H. W. (1996). Host-Guest Complexes with Crown Ethers and a Cryptand. VTechWorks. [Link]

-

Steed, J. W. Solution host-guest chemistry. Mie University. [Link]

-

Franchi, P., et al. (2021). Direct synthetic routes to functionalised crown ethers. Organic & Biomolecular Chemistry, 19(30), 6564-6583. [Link]

-

Wang, J., et al. (2020). Specific Host-Guest Interactions in the Crown Ether Complexes with K+ and NH4+ Revealed from the Vibrational Relaxation Dynamics of the Counteranion. The Journal of Physical Chemistry B, 124(41), 9114–9122. [Link]

-

Cati, A., et al. (2021). 1 H-NMR spectra of the crown ether protons [ligand (1); sodium complex.... ResearchGate. [Link]345118174)

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Host–guest chemistry - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane (83890-22-6) for sale [vulcanchem.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. researchgate.net [researchgate.net]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 12. Synthesis and X‑ray Structures of Bis-Functional Resorcinarene Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 14. sci-hub.ru [sci-hub.ru]

- 15. researchgate.net [researchgate.net]

- 16. Novel Crown Ether-Functionalized Fusidic Acid Butyl Ester: Synthesis, Biological Evaluation, In Silico ADMET, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 70857-30-2)

Executive Summary

This technical guide provides an in-depth exploration of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 70857-30-2), a highly functionalized heterocyclic compound. With its unique isoxazole core bearing a disubstituted phenyl ring, this molecule serves as a critical building block and intermediate in medicinal chemistry and pharmaceutical development.[1][2] This document offers a detailed, field-proven synthetic pathway, from common starting materials to the final purified product. Furthermore, it establishes a comprehensive, self-validating framework for the analytical characterization of the compound, detailing methodologies for spectroscopy and chromatography. This guide is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous understanding of this important chemical entity.

Synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Synthetic Strategy: A Mechanistic Approach

The construction of the 3,5-disubstituted isoxazole-4-carboxylic acid core is most effectively achieved through a convergent strategy centered around a [3+2] cycloaddition reaction. This approach offers high regioselectivity, which is crucial for avoiding the formation of challenging-to-separate isomers.[3][4] Our chosen pathway begins with the synthesis of a stable 1,3-dipole precursor, a hydroximoyl chloride, derived from the corresponding substituted benzaldehyde. This intermediate is then reacted with a readily available 1,3-dicarbonyl compound, ethyl acetoacetate, to form the isoxazole ring. The final step involves a standard saponification to yield the target carboxylic acid. This multi-step process ensures control over the introduction of each substituent on the heterocyclic core.

Caption: Overall workflow for the synthesis of CAS 70857-30-2.

Detailed Experimental Protocol

Materials: 2-Chloro-6-fluorobenzaldehyde, Hydroxylamine hydrochloride, Sodium carbonate, N-Chlorosuccinimide (NCS), Ethyl acetoacetate, Sodium ethoxide, Ethanol, Diethyl ether, Sodium hydroxide, Hydrochloric acid, Dichloromethane (DCM), Dimethylformamide (DMF).

Step 1: Synthesis of 2-Chloro-6-fluorobenzaldehyde Oxime

-

In a round-bottom flask, dissolve 2-chloro-6-fluorobenzaldehyde (1.0 eq) in ethanol.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and sodium carbonate (0.7 eq).

-

Add the aqueous solution dropwise to the aldehyde solution at room temperature and stir for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield the oxime as a white solid.

Step 2: Synthesis of 2-Chloro-6-fluorobenzohydroximoyl Chloride

-

Suspend the 2-chloro-6-fluorobenzaldehyde oxime (1.0 eq) in DMF.

-

Add N-Chlorosuccinimide (1.05 eq) portion-wise to the suspension. The use of NCS is a mild and effective method for this transformation.

-

Stir the mixture at room temperature for 3-5 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydroximoyl chloride, which is used directly in the next step.

Step 3: [3+2] Cycloaddition to form Ethyl 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol.

-

Add ethyl acetoacetate (1.0 eq) dropwise to the cooled solution (0 °C) and stir for 30 minutes to form the sodium enolate.

-

Add a solution of the crude 2-chloro-6-fluorobenzohydroximoyl chloride (1.0 eq) in ethanol dropwise to the enolate solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Neutralize the mixture with dilute HCl and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure ethyl ester.

Step 4: Saponification to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with cold 2M HCl.

-

Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to afford the final product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[4]

Characterization and Analytical Validation

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. The following protocols form a self-validating system for quality control.

Caption: Logical workflow for the analytical characterization of the final product.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 70857-30-2 (formerly 3919-74-2) | [5][6] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [1][5] |

| Molecular Weight | 255.63 g/mol | [1][5] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [5] |

| Appearance | White to cream or pale brown solid/powder | [7][8] |

| SMILES | Cc1onc(-c2c(F)cccc2Cl)c1C(=O)O | [7] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon framework of the molecule.

Experimental Protocol:

-

Prepare a sample by dissolving 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire spectra on a 400 MHz (or higher) spectrometer.

-

Reference the spectra to the residual solvent peak or tetramethylsilane (TMS).

Data Interpretation:

| ¹H NMR (400 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Carboxylic Acid | ~13.5 | Broad Singlet | -COOH |

| Aromatic | ~7.5 - 7.8 | Multiplet | 3H, Ar-H |

| Methyl | ~2.7 | Singlet | 3H, -CH₃ |

| ¹³C NMR (100 MHz, DMSO-d₆) | Expected Chemical Shift (δ, ppm) | Assignment |

| Carbonyl | ~164 | C=O (acid) |

| Isoxazole C3 & C5 | ~160-170 | C=N, C-O |

| Aromatic C-F | ~161 (d, ¹JCF ≈ 250 Hz) | C-F |

| Aromatic C-Cl | ~135 | C-Cl |

| Aromatic CH | ~125-133 | Ar-CH |

| Isoxazole C4 | ~110 | C-COOH |

| Methyl | ~12 | -CH₃ |

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.[9]

Experimental Protocol:

-

Prepare the sample using the KBr pellet method. Mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disc.

-

Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3080 | C-H stretch | Aromatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1610 | C=N stretch | Isoxazole Ring |

| ~1580, 1470 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~1050 | C-F stretch | Aryl-Fluoride |

| ~790 | C-Cl stretch | Aryl-Chloride |

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental formula of a compound, providing definitive confirmation of its identity.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Acquire spectra in both positive and negative ion modes.

Data Interpretation:

-

Molecular Ion: Expect a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 256.0177 or the deprotonated molecule [M-H]⁻ at m/z 254.0028.

-

Isotopic Pattern: A characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl) will be observed, with two peaks separated by ~2 Da in an approximate 3:1 intensity ratio. This is a crucial validation point.

-

High-Resolution Mass: The exact mass measurement should be within 5 ppm of the theoretical calculated mass for C₁₁H₇ClFNO₃.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a chromatographic technique used to separate, identify, and quantify each component in a mixture. It is the gold standard for determining the purity of a synthesized compound.

Experimental Protocol:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, return to 30% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Data Interpretation:

-

A pure sample should exhibit a single major peak in the chromatogram.

-

The purity can be calculated based on the area percentage of the main peak relative to the total area of all peaks. A purity of ≥98% is typically expected for a well-synthesized and purified compound.[7]

Applications and Significance

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a valuable molecule in the field of synthetic chemistry.[1] Its primary significance lies in its role as a key intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The isoxazole scaffold is a well-known pharmacophore present in numerous approved drugs.[10] Furthermore, this compound is used as a reference standard in analytical chemistry for the quality control of pharmaceutical formulations and for studying the structure-activity relationships of isoxazole derivatives.[1]

References

-

Construction of Isoxazole ring: An Overview. (2024). Nano Bio Letters. Available at: [Link]

-

Cyclocondensation pathways for the synthesis of isoxazole scaffolds. ResearchGate. Available at: [Link]

-

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Properties vs Pressure. Chemcasts. Available at: [Link]

-

Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. (2019). The Journal of Organic Chemistry. Available at: [Link]

-

5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). National Institutes of Health (NIH). Available at: [Link]

-

Isoxazole synthesis 54 by consecutive three-component alkynylation–cyclocondensation sequence. ResearchGate. Available at: [Link]

-

Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. MDPI. Available at: [Link]

-

The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available at: [Link]

- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid. Google Patents.

-

General synthesis of 4-isoxazolecarboxylic acids. Journal of the American Chemical Society. Available at: [Link]

-

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. PubChem. Available at: [Link]

-

3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID. Global Substance Registration System (GSRS). Available at: [Link]

-

Site-Specific CH Chalcogenation of Quinoxalin-2(1H) - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

Infrared spectroscopy. The Royal Society of Chemistry. Available at: [Link]

Sources

- 1. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]

- 5. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3919-74-2 Cas No. | 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 7. L10092.18 [thermofisher.com]

- 8. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, 99% 10 g | Buy Online [thermofisher.com]

- 9. edu.rsc.org [edu.rsc.org]

- 10. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Silicon-Based Host-Guest Chemistry: A Technical History of Sila-Crown Ethers

For decades, the elegant dance of host-guest chemistry has been dominated by carbon-based macrocycles, most notably the crown ethers discovered by Charles Pedersen in 1967.[1] These remarkable molecules, with their ability to selectively encapsulate metal cations, revolutionized fields from organic synthesis to materials science. However, the inherent toxicity and slow metabolic degradation of many crown ethers have limited their in vivo applications.[2] This challenge set the stage for a pivotal evolution in macrocyclic chemistry: the replacement of carbon with silicon in the crown ether framework, giving rise to the sila-crown ethers.

This in-depth technical guide delves into the discovery and history of sila-crown ethers, tracing their journey from a conceptual novelty to a class of compounds with significant potential, particularly in the realm of therapeutics. We will explore the pioneering work, the evolution of synthetic strategies, and the unique physicochemical properties that set these silicon-containing macrocycles apart from their celebrated carbon cousins.

The Genesis of an Idea: Overcoming the Limitations of Crown Ethers

The impetus for the development of sila-crown ethers was born out of a need to mitigate the biological drawbacks of traditional crown ethers. While crown ethers are excellent ionophores, their application in biological systems has been hampered by concerns over their toxicity.[2][3] The quest for a less toxic alternative led researchers to consider the incorporation of silicon into the macrocyclic ring. The central hypothesis was that the introduction of a silicon atom in place of a carbon atom could alter the molecule's metabolic profile and reduce its overall toxicity, opening doors for potential therapeutic applications.[2]

The pioneering work in this area is largely attributed to Dr. Barry Arkles and his colleagues. Their research in the early 1980s laid the foundation for the field, driven by the vision of creating more biocompatible ionophores.[4][5] Their initial studies were focused on developing sila-crown ethers as economical and less toxic alternatives for phase-transfer catalysis, a classic application of crown ethers.

The Dawn of a New Class: The First Synthesis of Sila-Crown Ethers

The first successful synthesis of sila-crown ethers was a significant milestone. A key early method, and one that remains relevant, is the transesterification reaction between alkoxysilanes and polyethylene glycols (PEGs).[6][7] This approach provided a straightforward route to these novel macrocycles.

A seminal patent filed by Barry Arkles describes the general methodology for preparing sila-crown ethers. The process involves reacting a substituted silane, such as an alkoxysilane, with a polyethylene glycol under conditions that favor cyclization over polymerization.[5]

A foundational synthetic scheme is the reaction of a di-functional silane with a polyethylene glycol, as depicted below:

Figure 1: Generalized workflow for the synthesis of sila-crown ethers via transesterification.

This method allows for the formation of the macrocyclic structure by removing the alcohol byproduct, which shifts the equilibrium towards the desired sila-crown ether.

Evolution of Synthetic Methodologies

Since the initial discoveries, the synthetic toolbox for creating sila-crown ethers has expanded, offering greater control over the size, functionality, and properties of the final molecule.

Williamson Ether Synthesis Analogue

Adapting the classic Williamson ether synthesis has also proven to be a viable route for sila-crown ether production. This involves the reaction of a dihalo-functionalized silane with a polyethylene glycol in the presence of a base.

Synthesis of Functionalized Sila-Crown Ethers

The ability to introduce functional groups onto the sila-crown ether backbone is crucial for tailoring their properties and for their immobilization on solid supports.[8][9][10] Functionalization can be achieved by using appropriately substituted starting materials in the cyclization reaction. For example, the use of a vinyl-substituted alkoxysilane allows for the introduction of a reactive handle for further chemical modification.

A more recent approach involves the direct functionalization of a pre-formed sila-crown ether, although this can be more challenging due to the need for regioselective reactions.[9]

Metal-Templated Synthesis

More advanced synthetic strategies have employed metal cations as templates to promote the cyclization process. The metal ion coordinates with the oxygen atoms of the acyclic precursor, pre-organizing it into a conformation that favors ring closure. This template effect can significantly improve the yield of the desired macrocycle.

Physicochemical Properties: The Silicon Advantage

The substitution of a carbon atom with a silicon atom in the crown ether framework imparts several unique physicochemical properties.

Structural and Electronic Differences

The Si-O bond is longer and more polarized than the C-O bond, and the Si-C bond is also longer than the C-C bond. These differences in bond lengths and angles alter the overall size and conformation of the macrocyclic cavity, which in turn influences the ion-binding properties.

Ion Affinity and Selectivity

The primary function of crown ethers and their silicon analogues is their ability to selectively bind cations. The selectivity is determined by a combination of factors, including the size of the macrocyclic cavity and the charge density of the cation.[11] For example, 18-crown-6 shows a high affinity for the potassium ion (K+), while the smaller 15-crown-5 preferentially binds the sodium ion (Na+).[11][12]

While comprehensive comparative data on the binding constants of a wide range of sila-crown ethers is still an active area of research, preliminary studies suggest that the introduction of a silicon atom can subtly modify the ion selectivity compared to the all-carbon analogues.[2]

| Compound | Cation | Binding Constant (log K) | Solvent |

| 18-Crown-6 | K+ | 6.08 | Methanol |

| Dibenzo-18-crown-6 | K+ | 5.00 | Methanol |

| Sila-17-crown-6 | K+ | Data not readily available | |

| 18-Crown-6 | Na+ | 4.36 | Methanol |

| Dibenzo-18-crown-6 | Na+ | 4.30 | Methanol |

| Sila-17-crown-6 | Na+ | Data not readily available |

Table 1: Comparison of binding constants for selected crown ethers with alkali metal cations.[13][14][15] Quantitative binding data for sila-crown ethers is less prevalent in the literature compared to their carbon counterparts.

Reduced Toxicity: A Key Therapeutic Advantage

The most significant driver for the development of sila-crown ethers for biological applications is their reported lower toxicity compared to traditional crown ethers. Several studies on crown ethers have documented their toxic effects, which can include neurological and cellular damage.[16][17] For instance, 18-crown-6 has been shown to have an oral LD50 in mice.[18]

While specific LD50 values for a wide range of sila-crown ethers are not extensively published in publicly available literature, numerous studies by Arkles and others have consistently highlighted the reduced toxicity of sila-crown ethers as a primary advantage, paving the way for their investigation as potential therapeutics for conditions like channelopathies.[2][4]

Experimental Protocols: A Practical Guide

To provide a practical understanding of the synthesis of sila-crown ethers, a representative experimental protocol is outlined below.

Synthesis of Dimethylsila-17-crown-6

Objective: To synthesize dimethylsila-17-crown-6 via a transesterification reaction.

Materials:

-

Dimethyldimethoxysilane

-

Pentaethylene glycol

-

Toluene (anhydrous)

-

Titanium(IV) isopropoxide (catalyst)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

-

Distillation apparatus

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with pentaethylene glycol and anhydrous toluene under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of titanium(IV) isopropoxide is added to the reaction mixture.

-

Silane Addition: Dimethyldimethoxysilane is added dropwise to the stirred solution at room temperature.

-

Reaction and Distillation: The reaction mixture is heated to reflux. The methanol byproduct is slowly distilled off to drive the reaction towards the cyclized product.

-

Purification: After the reaction is complete (as monitored by techniques such as GC-MS), the remaining toluene is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure dimethylsila-17-crown-6.

Figure 2: Step-by-step workflow for the synthesis of dimethylsila-17-crown-6.

The Future of Sila-Crown Ethers: A New Frontier in Supramolecular Chemistry

The discovery and development of sila-crown ethers represent a significant advancement in host-guest chemistry, offering a solution to the long-standing challenge of crown ether toxicity. While the field is still maturing, the potential applications of these silicon-containing macrocycles are vast.

Their reduced toxicity makes them prime candidates for the development of novel therapeutics, particularly for channelopathies, where the modulation of ion transport is a key therapeutic strategy.[2] Furthermore, their unique physicochemical properties may lead to the design of new catalysts, sensors, and advanced materials.

The journey of sila-crown ethers, from their conceptualization as less toxic analogues to their current status as a promising class of functional molecules, is a testament to the power of molecular design in addressing critical scientific challenges. As synthetic methodologies become more sophisticated and our understanding of their properties deepens, the future of sila-crown ethers in research, medicine, and industry looks exceptionally bright.

References

-

Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review.[6]

-

Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review | DBpia.[7]

-

Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing).[8]

-

Direct synthetic routes to functionalised crown ethers - PMC - NIH.[9]

-

Crown ether - Wikipedia.[11]

-

SYNTHESIS AND APPLICATIONS OF FUNCTIONALIZED CROWN ETHERS - IIP Series.[10]

-

Silacrown Ethers: Development as Ion Transport Agents and Potential Therapeutics for Channelopathy Diseases - ResearchGate.[2]

-

CROWN ETHERS: SYNTHESIS & APPLICATIONS - Jetir.Org.[3]

-

Barry ARKLES | Distinguished Professor | Ph.D. (Temple University) - ResearchGate.[4]

-

18-Crown-6 - Wikipedia.[12]

-

Stability Constants of Complexes of Alkali Metal Cation with Crown Ether Surfactant Having 18-Crown-6 - ResearchGate.[13]

-

Crown-Ethers Toxicity Parameters And Their Cumulative Properties In Short-Term Experiments - ResearchGate.[16]

-

Barry Arkles - Google Scholar.[19]

-

The discovery of crown ethers - PubMed.[1]

-

Silacrown Ethers, Method of Making Same, and use as Phase-Transfer Catalysts - Zenodo.[5]

-

Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PubMed Central.[14]

-

Silicon-Compounds-Register-and-Review-3rd-edition.pdf - ResearchGate.[20]

-

Oral toxicity of the cyclic polyethers--12-crown-4, 15-crown-5, and 18-crown-6--in mice.[18]

-

Alkali metal binding energies of dibenzo-18-crown-6: Experimental and computational results - ResearchGate.[15]

-

Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC - NIH.[21]

-

Synthesis and coordination ability of a partially silicon based crown ether - RSC Publishing.[22]

-

Synthesis, Alkali Metal Cation Binding and Computational Analysis of Adamantane-substituted Hexaaza Crown Ethers - FULIR.[23]

-

Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6.[17]

Sources

- 1. The discovery of crown ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. Silacrown Ethers, Method of Making Same, and use as Phase-Transfer Catalysts [zenodo.org]

- 6. Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review [kci.go.kr]

- 7. Synthesis of Allyl Functionalized Silacrown Ethers and Their Application - A Review - 통합자연과학논문집 : 논문 | DBpia [dbpia.co.kr]

- 8. Direct synthetic routes to functionalised crown ethers - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 9. Direct synthetic routes to functionalised crown ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iipseries.org [iipseries.org]

- 11. Crown ether - Wikipedia [en.wikipedia.org]

- 12. 18-Crown-6 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Behavioral and neuropharmacological toxicology of the macrocyclic ether 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Oral toxicity of the cyclic polyethers--12-crown-4, 15-crown-5, and 18-crown-6--in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Google Scholar [scholar.google.se]

- 20. researchgate.net [researchgate.net]

- 21. Crown Ether Host-Rotaxanes as Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and coordination ability of a partially silicon based crown ether - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 23. fulir.irb.hr [fulir.irb.hr]

Spectroscopic Characterization of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane: A Technical Overview

Abstract

This technical guide serves as a resource for researchers, scientists, and professionals in drug development on the spectroscopic properties of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane. The document outlines the fundamental molecular structure and provides a prospective analysis of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of public domain experimental data at the time of publication, this guide emphasizes the theoretical spectroscopic characteristics derived from the compound's structure.

Introduction

2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a macrocyclic compound featuring a silicon atom integrated into a seventeen-membered ring containing six oxygen atoms. Its chemical formula is C12H26O6Si, with a molecular weight of 294.42 g/mol .[1] The unique structure, combining a flexible crown ether-like framework with a dimethylsilyl group, suggests potential applications in coordination chemistry, ion transport, and as a building block in materials science. Accurate spectroscopic characterization is paramount for confirming its synthesis, purity, and for elucidating its interactions in various chemical systems.

Molecular Structure and Predicted Spectroscopic Features

A thorough understanding of the molecular structure is essential for predicting and interpreting its spectroscopic data. The following diagram illustrates the chemical structure of the title compound.

Figure 1. Molecular Structure of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to be characterized by signals corresponding to the dimethylsilyl group and the ethylene oxide-like units of the macrocycle.

-

Dimethylsilyl Protons (-Si(CH₃)₂): A sharp singlet is anticipated for the six protons of the two methyl groups attached to the silicon atom. Due to the high symmetry and free rotation, these protons are chemically equivalent. The chemical shift is expected to be in the upfield region, typically around 0.1-0.3 ppm, characteristic of methyl groups bonded to silicon.

-

Ethyleneoxy Protons (-O-CH₂-CH₂-O-): The sixteen protons of the eight methylene groups in the polyether chain will likely appear as a complex multiplet or a series of overlapping multiplets in the range of 3.5-3.8 ppm. The exact chemical shifts and coupling patterns would be sensitive to the conformation of the macrocycle in solution. The protons of the methylene groups adjacent to the silicon-oxygen bond (-Si-O-CH₂-) may exhibit a slightly different chemical shift compared to the other methylene groups.

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Dimethylsilyl Carbons (-Si(CH₃)₂): A single resonance is expected for the two equivalent methyl carbons attached to the silicon atom. This signal would typically appear in the upfield region of the spectrum, likely between -5 and 5 ppm.

-

Ethyleneoxy Carbons (-O-CH₂-CH₂-O-): The eight methylene carbons in the polyether chain are expected to resonate in the region of 60-75 ppm. Due to the symmetry of the molecule, it is possible that fewer than eight distinct signals will be observed, depending on the conformational dynamics of the ring in the NMR solvent at the acquisition temperature. The carbons of the methylene groups closest to the silyl ether linkage might be distinguishable from the others.

Predicted IR Spectroscopy

The infrared spectrum will reveal the presence of specific functional groups and bond vibrations.

-

Si-O-C Stretching: Strong and broad absorption bands are expected in the region of 1100-1000 cm⁻¹, characteristic of the asymmetric stretching vibrations of the Si-O-C linkages.

-

C-O-C Stretching: Strong absorptions corresponding to the C-O-C ether linkages of the polyether chain are also anticipated in the 1150-1085 cm⁻¹ region, likely overlapping with the Si-O-C bands.

-

CH₂ Stretching and Bending: Aliphatic C-H stretching vibrations from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range. C-H bending vibrations for the CH₂ groups are expected around 1465 cm⁻¹.

-

Si-C Vibrations: Vibrations associated with the Si-C bonds of the dimethylsilyl group may be observed in the fingerprint region.

Predicted Mass Spectrometry

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an electron ionization (EI) experiment, the molecular ion peak (M⁺) at m/z = 294.4 would be expected, corresponding to the molecular weight of the compound.[1] However, for larger, flexible molecules, the molecular ion may be weak or absent.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve cleavage of the ether linkages and loss of ethylene oxide units (-(CH₂CH₂)O-), resulting in a series of peaks separated by 44 Da. Fragmentation of the dimethylsilyl group could also occur.

Experimental Protocols: A General Approach

Figure 2. General workflow for the synthesis and spectroscopic characterization.

Synthesis Protocol

A plausible synthetic route involves the condensation reaction of dichlorodimethylsilane with pentaethylene glycol in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct. The reaction would likely be carried out in a non-polar aprotic solvent under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Samples would be dissolved in a suitable deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

IR Spectroscopy: The IR spectrum could be obtained using an ATR-FTIR spectrometer, with the sample analyzed as a neat liquid or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI) or chemical ionization (CI) would be ideal for confirming the molecular formula.

Conclusion

While experimental spectroscopic data for 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is not widely disseminated, a comprehensive theoretical analysis based on its molecular structure allows for the prediction of its key NMR, IR, and MS features. This guide provides a foundational understanding for researchers aiming to synthesize or identify this compound, and it underscores the importance of rigorous spectroscopic analysis in the characterization of novel chemical entities. The publication of experimental data in the future will be crucial for validating these predictions and further enabling the exploration of this molecule's potential applications.

References

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane

Introduction: Unveiling a Novel Silacrown Ether

In the ever-evolving landscape of supramolecular chemistry and drug delivery systems, macrocyclic compounds have garnered significant attention for their unique host-guest chemistry and ionophoric properties. Among these, silacrown ethers are an emerging class of molecules that offer distinct advantages over their traditional carbon-based crown ether counterparts, including modified selectivity and potentially altered toxicological profiles.[1][2] This technical guide focuses on a specific, yet promising, member of this family: 2,2-Dimethyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane .

With the chemical formula C12H26O6Si and a molecular weight of 294.42 g/mol , this 17-membered macrocycle, containing a dimethylsilyl group, presents a unique structural motif.[3] Understanding its solubility in a range of organic solvents is a critical first step for its application in diverse fields, from phase-transfer catalysis to the development of novel therapeutic agents. This guide provides a comprehensive overview of the predicted solubility of this silacrown ether, the theoretical underpinnings of its behavior, and detailed protocols for its empirical determination.

Molecular Structure and its Influence on Solubility